molecular formula C14H13NO3 B6113724 (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime

(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime

Cat. No. B6113724
M. Wt: 243.26 g/mol
InChI Key: CGMYMXLVMLLWHC-PFONDFGASA-N
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Description

(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime, also known as HPMPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPMPO has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime acts as a radical scavenger and protects cells from oxidative stress-induced damage. It can also inhibit the activity of enzymes that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, which can prevent cell damage and death. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. Furthermore, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime in lab experiments is its high purity and stability. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can be toxic at high concentrations, which can affect the results of experiments.

Future Directions

There are several potential future directions for (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its applications in material science, such as in the development of new sensors and catalysts. Additionally, further studies are needed to understand the mechanism of action of (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime and its interactions with other molecules in cells.
In conclusion, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime in various fields.

Synthesis Methods

(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can be synthesized through a simple reaction between 2-hydroxy-4-methoxybenzophenone and hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction yields (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime as a white crystalline solid with high purity.

Scientific Research Applications

(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been extensively studied for its potential applications in various scientific research fields, including chemical biology, medicinal chemistry, and material science. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

2-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-11-7-8-12(13(16)9-11)14(15-17)10-5-3-2-4-6-10/h2-9,16-17H,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMYMXLVMLLWHC-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C(=N\O)/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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